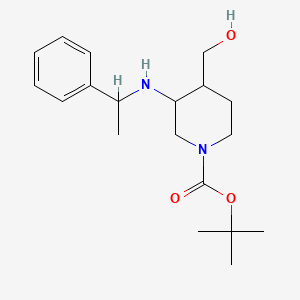
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol is a complex organic compound with the molecular formula C21H32N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylethylamino substituent, and a hydroxymethyl group attached to the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced via nucleophilic substitution reactions, where a phenylethylamine reacts with a suitable piperidine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
化学反応の分析
Types of Reactions
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Acidic conditions (e.g., hydrochloric acid).
Nucleophiles: Various amines and other nucleophiles for substitution reactions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Removal of the Boc protecting group to yield the free amine.
Substitution: Introduction of new substituents on the phenylethylamino group.
科学的研究の応用
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, potentially modulating their activity. The Boc protecting group ensures the compound’s stability during these interactions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol can be compared with other piperidine derivatives:
1-Boc-3-(1-phenylethylamino)-4-piperidinecarboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
1-Boc-3-(1-phenylethylamino)-4-piperidinecarboxylate: An ester derivative with different reactivity and applications.
1-Boc-3-(1-phenylethylamino)-4-piperidinemethylamine: Contains a methylamine group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, including its specific functional groups and their impact on its chemical behavior and applications.
特性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-(1-phenylethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-12-21(11-10-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOOISFRTZCVFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN(CCC2CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735886 |
Source


|
| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-97-3 |
Source


|
| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
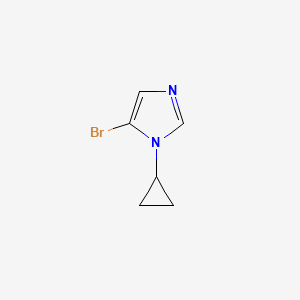

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)
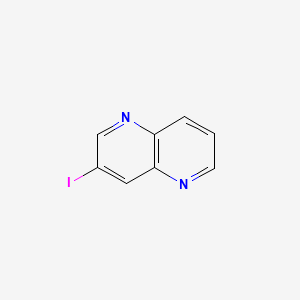
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B594314.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

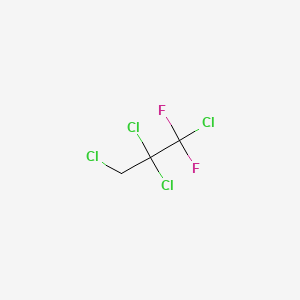
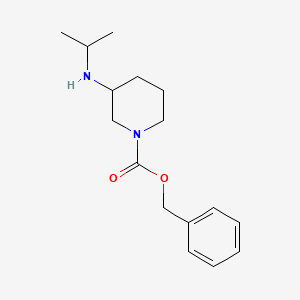
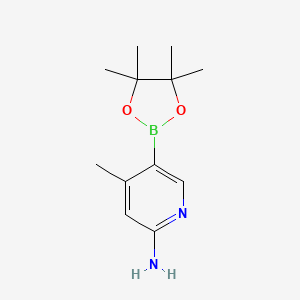
![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)
